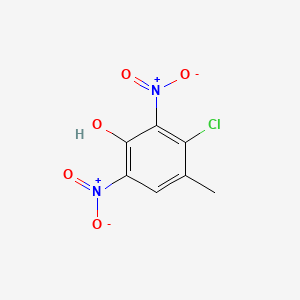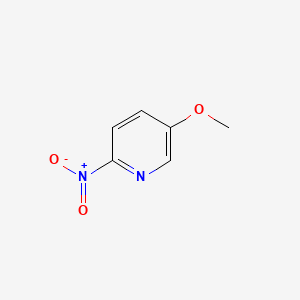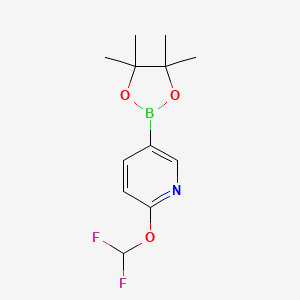
5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 1512164-79-2 . It has a molecular weight of 203.08 . It is in liquid form .
Synthesis Analysis
The synthesis of 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile involves the reaction of 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile with N-bromosuccinimide . The hydrolysis of the cyano group provides the carboxamide in 79% yield . The compound is then coupled with the corresponding boro-nates or boronic acids via Suzuki Miyaura reaction under microwave heating .Molecular Structure Analysis
The IUPAC name of the compound is 5-bromo-1-(tert-butyl)-1H-pyrazole . The InChI code is 1S/C7H11BrN2/c1-7(2,3)10-6(8)4-5-9-10/h4-5H,1-3H3 . The InChI key is SJJRDZXBZLUAKT-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazole synthesis involves a variety of reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles in very good yields .Physical And Chemical Properties Analysis
The compound has a molecular weight of 203.08 . It is in liquid form and is stored at a temperature of 4°C .Scientific Research Applications
Synthesis of Indole Derivatives
5-Bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: is utilized in the synthesis of indole derivatives, which are prevalent moieties in various natural products and pharmaceuticals . These derivatives play a crucial role in cell biology and are investigated for their potential as biologically active compounds in treating cancer, microbial infections, and various disorders.
Development of Heterocyclic Compounds
The compound serves as a versatile intermediate in the development of heterocyclic compounds. Heterocycles are essential frameworks in medicinal chemistry due to their presence in numerous bioactive molecules . The ability to introduce various substituents at the pyrazole ring makes it a valuable precursor for creating diverse heterocyclic structures.
Organic Synthesis and Catalysis
In organic synthesis, 5-Bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile is a precursor for the preparation of various pyrazole derivatives. These derivatives are explored for their multifunctional properties in organic synthesis, such as ligands in catalysis or as building blocks for more complex molecules.
Pharmaceutical Research
This compound is investigated for its potential use in pharmaceutical research. Its structural motif is found in many pharmacologically active molecules, and modifications to the pyrazole core can lead to new drug candidates with varied biological activities .
Material Science Applications
The bromine atom present in 5-Bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile allows for further functionalization, making it a candidate for the design of new materials. It can be used to synthesize polymers or other materials with specific electronic or photonic properties .
Agricultural Chemistry
Pyrazole derivatives, synthesized using 5-Bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile , are explored for their use in agricultural chemistry. They can act as intermediates in the creation of compounds with herbicidal, fungicidal, or insecticidal properties, contributing to the development of new agrochemicals .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-bromo-1-tert-butylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c1-8(2,3)12-7(9)6(4-10)5-11-12/h5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLAHROBEUJHFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719103 |
Source


|
| Record name | 5-Bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile | |
CAS RN |
1269292-54-7 |
Source


|
| Record name | 5-Bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate](/img/structure/B597760.png)

![2,6-Ditosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B597764.png)

![4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid](/img/structure/B597768.png)




